3-(3-Chloro-5-fluorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-5-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8ClF and its molecular weight is 170.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorocarbon Refrigerants and Syntheses
Research has chronicled the progress in the field of small fluorocarbon synthesis, highlighting applications as refrigerants, foam expansion agents, aerosol propellants, and precision solvents. This includes a focus on the evolution of industrial manufacturing methods and the regulatory constraints of the industry, emphasizing the importance of organofluorine chemistry for the synthesis of larger molecules and building blocks for other applications (Sicard & Baker, 2020).
Hydrogen Bond Acceptor Capabilities of Fluorine
Studies evaluating organic fluorine as a hydrogen bonding acceptor have explored its interactions in organofluorine compounds, revealing that fluorine can form weak hydrogen bonds similar to those of van der Waals complexes. This work underscores the nuanced role of fluorine in molecular interactions, which could inform the design of pharmaceuticals and other functional materials (Howard et al., 1996).
Antimicrobial Activity of Eugenol and Essential Oils
Eugenol, a hydroxyphenyl propene, demonstrates broad spectrum antimicrobial activity, offering a natural alternative for food preservation and medical applications. This highlights the potential for compounds with similar structures to be explored for their bioactive properties (Marchese et al., 2017).
Synthesis of Fluoroalkylated Compounds in Aqueous Media
Advancements in the environmentally friendly synthesis of fluoroalkylated groups into target molecules have been highlighted, focusing on the significance of catalysts and the use of water as a solvent or reactant. This area of research is crucial for the development of green chemistry approaches to incorporating fluorinated groups into various molecules, which could relate to the synthesis and applications of "3-(3-Chloro-5-fluorophenyl)-1-propene" and similar compounds (Song et al., 2018).
Properties
IUPAC Name |
1-chloro-3-fluoro-5-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHEYDJNWCHEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373964 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-18-9 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.